molecular formula C29H34O15 B13916557 Anhuienoside B

Anhuienoside B

Cat. No.: B13916557
M. Wt: 622.6 g/mol
InChI Key: YCPGXBUTQCIAHS-HPRNYKHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhuienoside B is a natural product extracted from the fresh leaves of Chloranthus anhuiensis K. F. Wu. This compound is known for its response to abiotic stress elicitation by copper(II) chloride. It belongs to the class of oleanane-type triterpenoid saponins, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhuienoside B is primarily isolated from the fresh leaves of Chloranthus anhuiensis K. F. Wu. The isolation process involves the use of copper(II) chloride as an abiotic stress elicitor . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the literature. the isolation process from natural sources remains the primary method of obtaining this compound.

Industrial Production Methods: The industrial production of this compound involves the large-scale cultivation of Chloranthus anhuiensis K. F. Wu and the subsequent extraction of the compound from the fresh leaves. The use of copper(II) chloride as an abiotic stress elicitor is a crucial step in this process .

Chemical Reactions Analysis

Types of Reactions: Anhuienoside B undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound.

Scientific Research Applications

Anhuienoside B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a model compound for studying the chemical behavior of oleanane-type triterpenoid saponins.

Biology:

Medicine:

Industry:

  • Utilized in the development of natural product-based pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of Anhuienoside B involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and signaling pathways, particularly those involved in stress responses and inflammation . The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the modulation of gene expression and protein activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C29H34O15

Molecular Weight

622.6 g/mol

IUPAC Name

[(1R,3R,4R,5R,6S,8S,13S,15R,16R,17R)-11-(3,4-dihydroxyphenyl)-4,5,17-trihydroxy-15-(hydroxymethyl)-6-methyl-2,7,9,12,14-pentaoxatricyclo[11.3.1.03,8]heptadecan-16-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H34O15/c1-12-22(36)23(37)27-29(40-12)39-11-20(14-4-6-16(32)18(34)9-14)42-28-24(38)26(44-27)25(19(10-30)41-28)43-21(35)7-3-13-2-5-15(31)17(33)8-13/h2-9,12,19-20,22-34,36-38H,10-11H2,1H3/b7-3+/t12-,19+,20?,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1

InChI Key

YCPGXBUTQCIAHS-HPRNYKHHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)OCC(O[C@@H]3[C@@H]([C@@H](O2)[C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O)O

Canonical SMILES

CC1C(C(C2C(O1)OCC(OC3C(C(O2)C(C(O3)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O)O

Origin of Product

United States

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